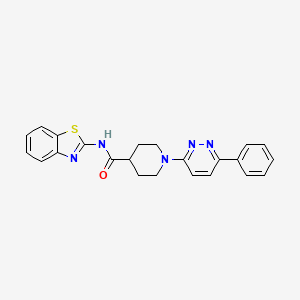

N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5OS/c29-22(25-23-24-19-8-4-5-9-20(19)30-23)17-12-14-28(15-13-17)21-11-10-18(26-27-21)16-6-2-1-3-7-16/h1-11,17H,12-15H2,(H,24,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVGFPZKHVOMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3S2)C4=NN=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the introduction of the phenylpyridazine group through a series of coupling reactions. The final step involves the formation of the piperidine carboxamide moiety under controlled conditions, often using amide coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the aromatic rings using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with anti-cancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific cellular pathways.

Industry: Utilized in the development of advanced materials with unique optical or electronic properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating cellular pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(thiazol-2-yl)piperidine-2,6-dione: Known for its nonlinear optical properties.

N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Exhibits cytotoxicity against cancer cell lines.

Uniqueness

N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.

Biological Activity

N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzothiazole moiety and a piperidine ring. The synthesis typically involves multi-step organic reactions, including the formation of the piperidine core followed by the introduction of the benzothiazole and phenylpyridazine substituents.

Synthesis Overview

- Formation of Piperidine Ring : Starting from commercially available precursors, the piperidine ring is constructed via cyclization reactions.

- Introduction of Benzothiazole : This is achieved through condensation reactions with appropriate thioketones or thioamides.

- Phenylpyridazine Attachment : The final step involves coupling reactions to attach the phenylpyridazine moiety to the piperidine structure.

Antiviral Activity

Research has indicated that derivatives of compounds similar to N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide exhibit antiviral properties. For instance, studies have shown that certain piperidine derivatives possess moderate activity against viruses such as HIV and Herpes Simplex Virus (HSV) .

Table 1: Antiviral Activity of Piperidine Derivatives

| Compound | Virus Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 3f | CVB-2 | 15 | |

| Compound 3g | HSV-1 | 10 | |

| N-(1,3-benzothiazol...) | HIV-1 | 25 |

Antibacterial and Antifungal Activity

In addition to antiviral effects, compounds in this class have demonstrated antibacterial and antifungal activities. Evaluation against Gram-positive and Gram-negative bacteria has shown promising results, indicating potential for development as antimicrobial agents .

Table 2: Antimicrobial Activity

| Compound | Microorganism | Activity | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | Effective | |

| Compound B | Pseudomonas aeruginosa | Moderate | |

| Compound C | Candida albicans | Effective |

The biological mechanisms underlying the activity of N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide are multifaceted:

- Inhibition of Viral Replication : The compound may interfere with viral enzymes or replication processes.

- Cellular Uptake Modulation : It may enhance or inhibit cellular uptake mechanisms that are crucial for viral entry.

Case Studies

Recent studies have highlighted specific case studies where this compound or its analogs were tested in vivo for their therapeutic efficacy:

- Case Study on HIV : A study demonstrated that a derivative exhibited significant reduction in viral load in infected cell lines when treated with varying concentrations over a defined period .

- Case Study on Bacterial Infections : Another investigation showed that administration of a related compound led to reduced infection rates in animal models infected with resistant bacterial strains .

Q & A

Q. What are the optimal synthetic routes for synthesizing N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide, and how can purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves multi-step reactions. For example, coupling a benzothiazole-2-amine derivative with a pre-functionalized pyridazine-piperidine intermediate. Key steps include:

- Condensation reactions : Use of coupling agents like EDCI/HOBt in anhydrous dimethylformamide (DMF) to form the carboxamide bond .

- Heterocyclic ring formation : Pyridazine and benzothiazole moieties are synthesized separately via cyclization reactions under reflux conditions (e.g., acetic acid as a solvent) .

- Purification : Chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Purity validation via HPLC (C18 column, acetonitrile/water gradient) and spectroscopic confirmation (¹H/¹³C NMR, IR) are critical .

Q. How is the structural integrity of this compound confirmed in academic research?

- Methodological Answer :

- Spectroscopic analysis :

- ¹H NMR : Aromatic protons from benzothiazole (δ 7.2–8.1 ppm) and pyridazine (δ 8.3–9.0 ppm), alongside piperidine aliphatic protons (δ 1.5–3.5 ppm) .

- ¹³C NMR : Carbonyl carbons (δ ~165 ppm) and heterocyclic carbons (benzothiazole C-2 at δ ~155 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₀N₆OS: 453.15) .

- X-ray crystallography : Single-crystal analysis validates 3D conformation and hydrogen-bonding patterns, if feasible .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodological Answer :

- Core modifications :

- Benzothiazole substitution : Introduce electron-withdrawing groups (e.g., -Cl at position 6) to enhance metabolic stability .

- Pyridazine ring : Replace phenyl with heteroaryl groups (e.g., pyrazol-3-yl) to modulate target affinity .

- Piperidine carboxamide : Explore N-alkylation (e.g., methyl, benzyl) to improve solubility or blood-brain barrier penetration .

- Assay design : Test analogs in parallel against relevant targets (e.g., kinase inhibition assays, receptor binding studies) with IC₅₀/EC₅₀ determination. Use molecular docking (AutoDock Vina) to prioritize substituents .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Standardize assay conditions : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), buffer pH, and incubation times. For kinase inhibition, validate ATP concentration (1 mM vs. 10 µM) .

- Orthogonal validation : Confirm activity via:

- Cellular thermal shift assays (CETSA) : Verify target engagement in live cells .

- Knockout models : Use CRISPR-Cas9 to eliminate putative targets and assess residual activity .

- Meta-analysis : Compare datasets using tools like Prism to identify outliers or batch effects .

Q. What strategies are recommended for identifying the primary molecular target of this compound?

- Methodological Answer :

- Chemical proteomics :

Photoaffinity labeling : Attach a diazirine tag to the compound for UV crosslinking with cellular proteins.

Pull-down assays : Use biotin-streptavidin affinity followed by LC-MS/MS to identify bound proteins .

- Transcriptomics : RNA-seq of treated vs. untreated cells to map pathway enrichment (e.g., NF-κB, MAPK) .

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry to quantify binding kinetics (KD, kon/koff) with recombinant proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.